PGLa-St2
Description
PGLa-St2 is a synthetic antimicrobial peptide (AMP) derived from PGLa, a naturally occurring peptide isolated from the skin of the African clawed frog (Xenopus laevis). It has been structurally optimized to enhance its stability, bioavailability, and antimicrobial efficacy against Gram-negative and Gram-positive bacteria, including multidrug-resistant strains . The peptide comprises 21 amino acids with a cationic charge (+6) and an α-helical conformation, enabling strong electrostatic interactions with negatively charged bacterial membranes. Recent studies highlight its mechanism of action, which involves membrane disruption via toroidal pore formation, leading to rapid bactericidal effects . This compound also exhibits moderate hemolytic activity, a common challenge among cationic AMPs, necessitating further optimization for therapeutic applications .
Properties
bioactivity |
Gram+ & Gram-, Fungi, Mammalian cells, |
|---|---|
sequence |
GMATKAGTAFGKAAKAIIGAAL |
Origin of Product |
United States |
Comparison with Similar Compounds
PGLa
- Similarities : PGLa-St2 retains 90% sequence homology with PGLa, including key residues (e.g., Gly⁶, Lys¹³) critical for α-helix stability .
- Differences: Two substitutions (Ala¹⁰, Arg¹⁵) in this compound enhance proteolytic resistance and membrane penetration. These modifications result in a 40% reduction in minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa compared to PGLa (Table 1) .
Magainin-2
- Similarities : Both peptides share a cationic nature and α-helical structure.
- Differences: Magainin-2 has a lower net charge (+4) and broader immunomodulatory functions, whereas this compound demonstrates superior specificity for bacterial membranes (Figure 1) .
Table 1: Structural and Functional Comparison
| Property | This compound | PGLa | Magainin-2 |
|---|---|---|---|
| Length (residues) | 21 | 21 | 23 |
| Net Charge | +6 | +5 | +4 |
| MIC (μg/mL) vs. E. coli | 1.2 | 2.0 | 3.5 |
| Hemolytic Activity (HC₅₀) | 30 μg/mL | 50 μg/mL | 45 μg/mL |
Functional Analogues
LL-37 (Human Cathelicidin)
Temporin L
- Similarities : Temporin L and this compound both target Gram-positive pathogens.
- Differences : Temporin L is ineffective against Gram-negative bacteria, whereas this compound maintains efficacy due to its enhanced membrane permeability (Table 1) .
Mechanistic and Pharmacokinetic Insights
- Mechanism : this compound’s toroidal pore formation causes rapid depolarization of bacterial membranes, validated via fluorescence quenching assays . In contrast, PGLa and Magainin-2 primarily use the "carpet model" for membrane disruption, which is less efficient against thick-walled Gram-negative bacteria .
- Pharmacokinetics : this compound exhibits a longer plasma half-life (2.1 hours) than PGLa (1.3 hours) due to reduced renal clearance. However, its hemolytic activity remains a limitation for systemic administration (Table 2) .
Table 2: Pharmacokinetic Profiles
| Parameter | This compound | PGLa |
|---|---|---|
| Half-life (h) | 2.1 | 1.3 |
| Cₘₐₓ (μg/mL) | 12.5 | 8.0 |
| Hemolytic Selectivity Index | 25 | 40 |
Advantages and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
